molecular formula C13H9ClN4S B231245 N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE

N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE

Cat. No.: B231245
M. Wt: 288.76 g/mol
InChI Key: KYLJEAUZXBZHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE: is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized with pyridine-4-carboxylic acid under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide

Uniqueness

N-(2-CHLOROPHENYL)-N-[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]AMINE is unique due to its specific structural features, such as the thiadiazole ring and the combination of chlorophenyl and pyridinyl groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H9ClN4S/c14-10-3-1-2-4-11(10)16-13-18-17-12(19-13)9-5-7-15-8-6-9/h1-8H,(H,16,18)

InChI Key

KYLJEAUZXBZHNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC=NC=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC2=NN=C(S2)C3=CC=NC=C3)Cl

Origin of Product

United States

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